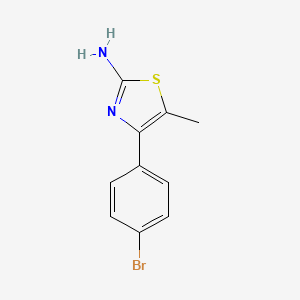

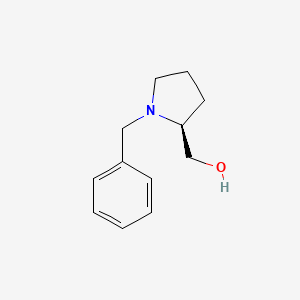

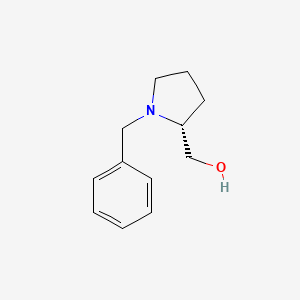

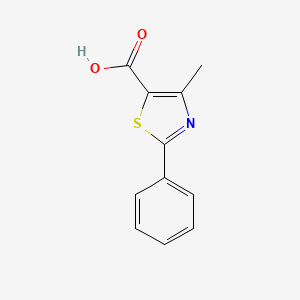

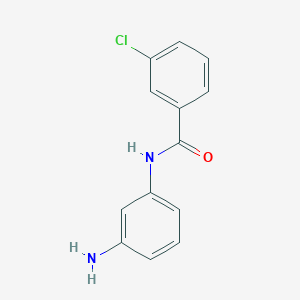

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methylphenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, often starting with benzene ring-containing intermediates. For instance, certain boric acid ester intermediates with benzene rings were obtained through a three-step substitution reaction, indicating a complex synthesis process involving various reactants and conditions (P. Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry, complemented by X-ray diffraction for crystallographic analysis. Density functional theory (DFT) calculations are employed to further validate the molecular structures, revealing the conformational alignment and electronic properties of the molecules (P. Huang et al., 2021).

Chemical Reactions and Properties

The reactivity of these compounds towards various reagents and conditions can elucidate their chemical behavior. For example, the study of benzo[b]thiophene sulfoxide shows its reactivity towards sulfur- and oxygen-containing nucleophiles under specific conditions, leading to different products indicating versatile chemical reactivity (P. Pouzet et al., 1998).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments. The crystalline structure can be particularly insightful, revealing intermolecular interactions that influence the compound's stability and reactivity (M. Kubicki et al., 2012).

科学的研究の応用

Crystal and Molecular Structures

- Structural Analysis : The crystal and molecular structures of 2-aminothiophene derivatives, including (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone, have been determined, revealing their potential as allosteric enhancers at the human A1 adenosine receptor. These structures influence the molecular conformation and are crucial in understanding the interaction of these compounds with biological targets (Kubicki et al., 2012).

Chemical Transformations and Synthesis

- Thienopyrimidine Synthesis : Novel transformations of the amino and carbonyl/nitrile groups in the Gewald thiophenes, including this compound, were explored for synthesizing thienopyrimidines, offering insights into novel chemical pathways (Pokhodylo et al., 2010).

Thermodynamics and Binding Affinity

- Thermodynamic Analysis : The compound's role in enhancing adenosine A1 receptor agonist binding was studied, with a focus on thermodynamic aspects. This research is significant in understanding how such compounds modulate receptor activity (Dalpiaz et al., 2002).

Spectroscopic Properties

- Spectroscopic Studies : The electronic absorption, excitation, and fluorescence properties of related 3-amino-substituted-thieno compounds were investigated, highlighting their potential in various spectroscopic applications (Al-Ansari, 2016).

Biological Applications

- Antimicrobial Activity : Synthesized compounds related to 2-aminothiophene derivatives have shown variable and modest antimicrobial activity, indicating potential uses in fighting bacterial and fungal infections (Patel et al., 2011).

- Allosteric A1-Adenosine Receptor Modulators : Derivatives of this compound have been synthesized and evaluated for their potential as allosteric enhancers of the A1-adenosine receptor, with implications in neuropathic pain management (Romagnoli et al., 2005).

作用機序

The compounds disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2 via interfering with the KEAP1’s Kelch domain . They exhibit anti-inflammatory activity in Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated RAW 264.7 cells . The anti-inflammatory activity of the compounds is associated with their ability to activate NRF2 .

特性

IUPAC Name |

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c1-10-6-8-11(9-7-10)15(18)14-12-4-2-3-5-13(12)19-16(14)17/h6-9H,2-5,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZWVEXZUHVDBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCCC3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353823 |

Source

|

| Record name | (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

247206-89-9 |

Source

|

| Record name | (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。